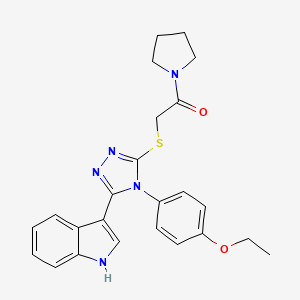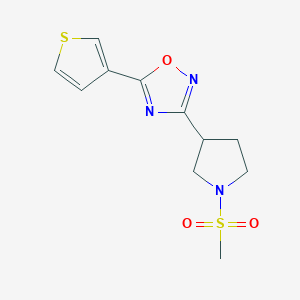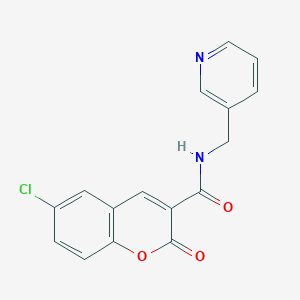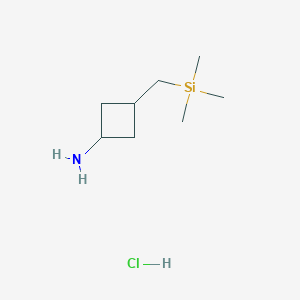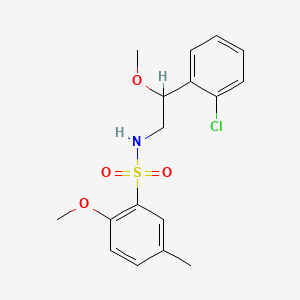
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms.
Mécanisme D'action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not well understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which are involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has biochemical and physiological effects on the body. For example, this compound has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. Additionally, this compound has been found to have antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Orientations Futures
There are several future directions for the research on 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the directions is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Another direction is to study its mechanism of action and identify the enzymes or proteins that it inhibits. Additionally, further studies are needed to determine the toxicological properties of this compound and its safety for use in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl-1-bromoacetate with 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of butyl lithium and zinc chloride. The reaction proceeds through a Grignard reaction followed by an aldol condensation, which results in the formation of the desired product.
Applications De Recherche Scientifique
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities. Therefore, 4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be used as a lead compound to develop new drugs with these activities.
Propriétés
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-6-18-8-10-9(12)7-16-17(10)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYXOBWIFGWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

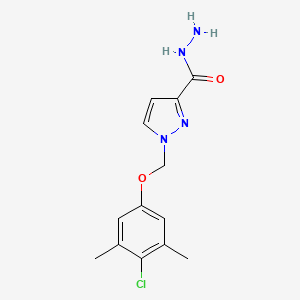
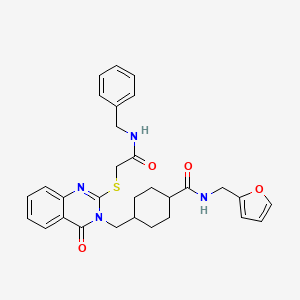
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)


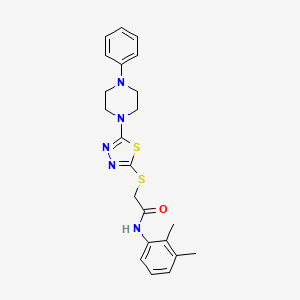
![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)
